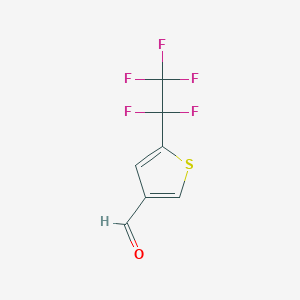

![molecular formula C16H12F3N3O2S B2933513 4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonamide CAS No. 955963-64-1](/img/structure/B2933513.png)

4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

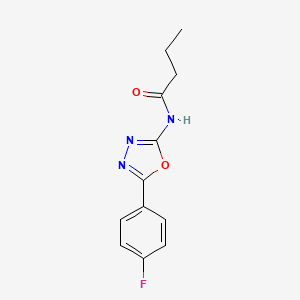

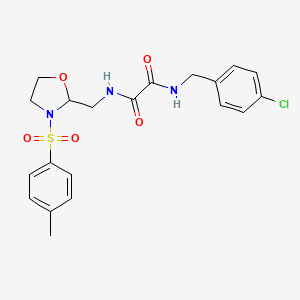

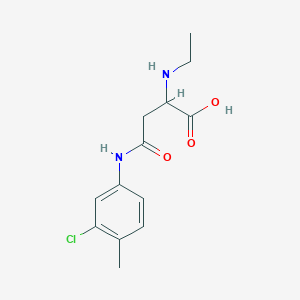

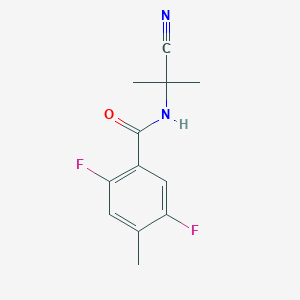

Descripción

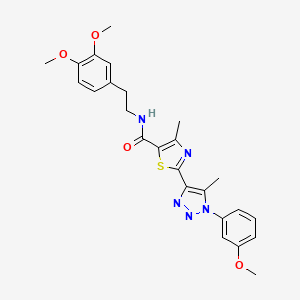

This compound is an organic compound that contains a trifluoromethyl group (-CF3), a phenyl group (C6H5-), a pyrazole group, and a benzenesulfonamide group. The trifluoromethyl group is a functional group in organofluorines that has three fluorine atoms attached to a methyl group . The phenyl group is a functional group that consists of six carbon atoms attached to something else, replacing one hydrogen atom .

Synthesis Analysis

The synthesis of such compounds often involves several steps, each introducing a different part of the final molecule . For example, a trifluoromethyl group might be introduced via a reaction with a trifluoromethylating reagent . The exact synthesis would depend on the specific reactions used and the order in which the groups are introduced .Molecular Structure Analysis

The molecular structure of a compound like this would likely be complex, with the different functional groups contributing to its overall shape and properties . The trifluoromethyl group, for example, is known to be highly electronegative, which could influence the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on its exact structure and the conditions under which it is used . The presence of a trifluoromethyl group could make it more reactive in certain types of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure . These might include its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .Aplicaciones Científicas De Investigación

Enzyme Inhibition

Several studies have synthesized derivatives of 4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonamide to explore their inhibitory effects on carbonic anhydrase I and II. These enzymes are crucial for various physiological processes, and inhibitors can be used to treat conditions like glaucoma, epilepsy, and mountain sickness. Compounds synthesized showed Ki values in the nanomolar range, indicating strong inhibition potential, with some compounds exhibiting even lower Ki values than the reference compound Acetazolamide (Gul et al., 2016).

Anticancer and Antimicrobial Activities

Derivatives of this compound have been evaluated for their anticancer, anti-inflammatory, analgesic, antioxidant, and anti-HCV activities. One study synthesized novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides and evaluated their biological activities. These compounds showed potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, with minimal gastric toxicity compared to untreated controls or celecoxib (Küçükgüzel et al., 2013).

Pain Management

Another area of research involved synthesizing derivatives for the management of pathological pain. A study developed a synthetic method for preparing derivatives with potential anti-hyperalgesic and anti-edematogenic actions in a pathological pain model in mice. These compounds were compared to Celecoxib in an arthritic pain model, indicating their potential for pain management without causing locomotive disorders in animals (Lobo et al., 2015).

Fluorometric Sensing

Derivatives of this compound have also been investigated for their application in fluorometric sensing, particularly for the detection of Hg2+ ions. A pyrazoline derivative was used as a fluorescent probe for the selective detection of Hg2+ ions, demonstrating high selectivity and sensitivity for Hg2+ detection with potential practical applications in real water sample analysis (Bozkurt & Gul, 2020).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s known that the trifluoromethyl group in drug molecules can enhance biological activity and increase chemical or metabolic stability .

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

The trifluoromethyl group in drug molecules is known to enhance biological activity and increase chemical or metabolic stability, which could potentially impact the compound’s bioavailability .

Result of Action

Compounds with similar structures have been found to possess various biological activities, indicating that they could have a significant impact at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the lipophilicity of a compound can affect its absorption and distribution within the body . Furthermore, the compound’s stability can be influenced by factors such as temperature and pH.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3O2S/c17-16(18,19)13-3-1-2-11(8-13)12-9-21-22(10-12)14-4-6-15(7-5-14)25(20,23)24/h1-10H,(H2,20,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTCFXLVDXOUBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CN(N=C2)C3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2933432.png)

![N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-2,4-dichlorobenzamide](/img/structure/B2933436.png)

![1-[4-(Pyridin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2933441.png)

![1-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2933446.png)

![N-[4-({7-chloro-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)phenyl]acetamide](/img/structure/B2933452.png)